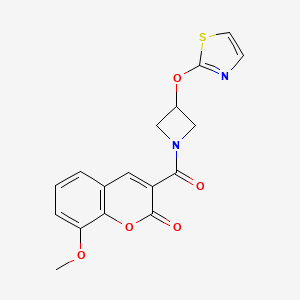
8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound featuring a chromen-2-one core with methoxy and thiazole groups attached. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. The thiazole group is introduced through a nucleophilic substitution reaction, and the azetidine ring is formed through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The chromen-2-one core can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the chromen-2-one structure.
Substitution: Nucleophilic substitution reactions are used to introduce the thiazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Reduced chromen-2-one derivatives.
Substitution products: Thiazole-substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis reactions.
Biology: The biological activities of chromen-2-one derivatives include antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one core may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
8-Methoxy-2H-chromen-2-one
3-(Thiazol-2-yloxy)azetidine-1-carbonyl derivatives
Other chromen-2-one derivatives
Uniqueness: 8-Methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of chromen-2-one, methoxy, and thiazole groups, which contribute to its distinct biological and chemical properties.
Propiedades
IUPAC Name |
8-methoxy-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-22-13-4-2-3-10-7-12(16(21)24-14(10)13)15(20)19-8-11(9-19)23-17-18-5-6-25-17/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVADDAHOEMNLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














